molecular formula C6H14ClNOS B7955701 3,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride

3,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride

Cat. No.: B7955701
M. Wt: 183.70 g/mol
InChI Key: FHDMHDCRFZREFZ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1λ⁴-thiomorpholin-1-one hydrochloride is a thiomorpholinone derivative characterized by a six-membered ring containing one sulfur atom and two methyl substituents at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

3,3-dimethyl-1,4-thiazinane 1-oxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS.ClH/c1-6(2)5-9(8)4-3-7-6;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDMHDCRFZREFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)CCN1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride typically involves the reaction of thiomorpholine with appropriate reagents to introduce the dimethyl and lambda4 substituents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to achieve high purity levels of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

3,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The phenylpropanone group in introduces aromaticity and lipophilicity, which may enhance CNS penetration .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Solubility (Polar Solvents) Stability Considerations
3,3-Dimethyl-1λ⁴-thiomorpholin-1-one HCl ~181.5 High (hydrochloride salt) Likely stable due to steric hindrance
3-(1-ethyl-1H-pyrazol-4-yl)-1λ⁴-thiomorpholin-1-one HCl 249.5 Moderate to high Sensitive to hydrolysis (pyrazole)
3,4-Methylenedioxycathinone HCl 229.7 High Oxidative sensitivity (benzodioxol)

Analysis :

  • Solubility : All hydrochloride salts exhibit good water solubility, critical for drug formulation.
  • Stability : The target compound’s dimethyl groups may confer greater stability than ’s benzodioxol-containing analog, which is prone to oxidation .

Pharmacological and Toxicological Profiles

  • 3,4-Methylenedioxycathinone HCl (): Reported as a cathinone derivative with stimulant properties, highlighting the impact of substituents on biological activity .
  • 3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one HCl (): Likely explored for CNS applications due to its morpholine and phenylpropanone motifs, common in neuroactive drugs .

Biological Activity

3,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H14ClNOS
  • Molecular Weight : 183.70 g/mol

The compound is characterized by a thiomorpholine structure with dimethyl and lambda4 substitutions, which influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor binding, leading to various physiological effects. The exact pathways are still under investigation, but initial studies suggest potential interactions with:

  • Enzymes : Possible inhibition or activation of key metabolic enzymes.
  • Receptors : Binding affinity towards specific receptors involved in cellular signaling.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities. It has been evaluated against various pathogens, showing promising results in inhibiting bacterial growth and viral replication.

Cytotoxicity and Anticancer Potential

A significant area of research focuses on the compound's cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in specific cancer types, such as lung cancer (A549) and breast cancer (MCF-7) cells. The IC50 values for these studies indicate moderate to high efficacy in reducing cell viability:

Cell LineIC50 Value (µM)Reference
A54911.20
MCF-73.31

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

  • Antiviral Activity :
    • A study assessed the compound's ability to inhibit viral replication in vitro. Results indicated a significant reduction in viral load when treated with varying concentrations of the compound, highlighting its potential as an antiviral agent.
  • Cytotoxicity Evaluation :
    • In a comparative study against doxorubicin, this compound showed competitive cytotoxicity against MCF-7 cells, suggesting its potential as an alternative therapeutic agent for breast cancer treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
2,3-Dimethyl-1lambda4-thiomorpholin-1-one hydrochlorideThiomorpholine derivativeModerate antimicrobial activity
3-MethylthiomorpholineThiomorpholine derivativeLower cytotoxicity compared to target compound

This comparison highlights the enhanced biological activities attributed to the specific substitutions present in this compound.

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